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Compound of Interest

Compound Name:
4-(4-Chlorobutyl)pyridine

hydrochloride

Cat. No.: B186761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key

chemical intermediate, 4-(4-Chlorobutyl)pyridine hydrochloride. Due to the limited

availability of public experimental spectra for this specific compound, this document presents a

detailed analysis based on established spectroscopic principles and data from analogous

structures. The information herein serves as a robust reference for the identification,

characterization, and quality control of 4-(4-Chlorobutyl)pyridine hydrochloride in research

and development settings.

Chemical Structure and Properties
IUPAC Name: 4-(4-chlorobutyl)pyridine;hydrochloride[1]

CAS Number: 149463-65-0[1]

Molecular Formula: C₉H₁₃Cl₂N[1]

Molecular Weight: 206.11 g/mol [1]

Spectroscopic Data Summary
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The following tables summarize the predicted and expected spectroscopic data for 4-(4-
Chlorobutyl)pyridine hydrochloride. These values are derived from the analysis of its

constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 Doublet 2H
H-2, H-6 (Pyridine

ring)

~7.5 Doublet 2H
H-3, H-5 (Pyridine

ring)

~3.6 Triplet 2H -CH₂-Cl

~2.8 Triplet 2H Pyridine-CH₂-

~1.8-2.0 Multiplet 4H -CH₂-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ) ppm Assignment

~150 C-4 (Pyridine ring)

~148 C-2, C-6 (Pyridine ring)

~125 C-3, C-5 (Pyridine ring)

~45 -CH₂-Cl

~35 Pyridine-CH₂-

~32 -CH₂-

~28 -CH₂-
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Note: The formation of the hydrochloride salt causes a downfield shift of the pyridine ring

protons and carbons due to the increased positive charge on the nitrogen atom.

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium-Strong Aliphatic C-H stretch

~2500 Broad
N-H stretch (from

hydrochloride)

1640-1500 Medium-Strong
C=C and C=N stretching

vibrations (Pyridine ring)

1470-1450 Medium CH₂ bending

850-800 Strong
C-H out-of-plane bending (p-

disubstituted ring)

750-650 Strong C-Cl stretch

Note: The IR spectrum of pyridine hydrochloride and its derivatives is characterized by specific

bands corresponding to the pyridinium ion.

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
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m/z Interpretation

169/171
[M-HCl]⁺, molecular ion of the free base,

showing isotopic pattern for one chlorine atom.

93
[C₅H₄N-CH₂]⁺, Tropylium-like ion from cleavage

of the butyl chain.

78 [C₅H₄N]⁺, Pyridine ring fragment.

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the resulting

spectrum will correspond to the free base, 4-(4-chlorobutyl)pyridine. The fragmentation of the

molecular ion is a key indicator of the compound's structure.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 4-(4-Chlorobutyl)pyridine hydrochloride
is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or

Methanol-d₄). A small amount of a reference standard (e.g., TMS or a residual solvent peak)

is used for calibration.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-180 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry

potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using

a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded.

The sample is placed in the beam path, and the sample spectrum is acquired.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a

gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., methanol or dichloromethane).

GC-MS Method (if applicable):

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Carrier Gas: Helium.

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final

temperature (e.g., 280 °C) to ensure elution of the compound.

Mass Spectrometer Parameters (EI):

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: 50-500 amu.

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragment ions. The isotopic distribution for chlorine-containing fragments is a

key diagnostic feature.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-(4-Chlorobutyl)pyridine hydrochloride.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 4-(4-
Chlorobutyl)pyridine hydrochloride. For definitive analysis, it is recommended to acquire

experimental data on a purified sample and compare it with the expected values presented

herein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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